5-Lipoxygenase Inhibitory Potency: 2-Phenyl vs. Unsubstituted Indazolinone Parent
The 2-phenyl substitution on the indazolinone core produces a 6.5-fold increase in 5-lipoxygenase inhibitory potency relative to the unsubstituted parent 1,2-dihydro-indazol-3-one [1][2]. The unsubstituted compound displays an IC₅₀ of 2000 nM against rat 5-LO, while 2-phenyl-1H-indazol-3-one achieves an IC₅₀ of 310 nM under identical in vitro conditions (rat blood LTB₄ production assay) [1][2]. This potency gain is consistent with the SAR trend identified in the foundational J. Med. Chem. study showing that N-2 substitution critically modulates 5-LO inhibitory activity [3].
| Evidence Dimension | 5-Lipoxygenase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 310 nM |
| Comparator Or Baseline | 1,2-Dihydro-indazol-3-one (unsubstituted parent): IC₅₀ = 2000 nM |
| Quantified Difference | 6.5-fold more potent (ΔIC₅₀ = 1690 nM) |
| Conditions | In vitro inhibition of LTB₄ production in rat blood; ChEMBL assay 177026 |
Why This Matters
A researcher requiring baseline 5-LO inhibitory activity in the sub-micromolar range cannot achieve this with the unsubstituted indazolinone scaffold; 2-phenyl substitution is necessary to cross this potency threshold.
- [1] BindingDB BDBM46671. 2-Phenyl-1,2-dihydro-indazol-3-one. IC₅₀ = 310 nM against polyunsaturated fatty acid 5-lipoxygenase (Rattus norvegicus). In vitro LTB₄ production assay. View Source
- [2] BindingDB BDBM50008990. 1,2-Dihydro-indazol-3-one (CHEMBL276725). IC₅₀ = 2000 ± n/a nM against polyunsaturated fatty acid 5-lipoxygenase (Rattus norvegicus). ChEMBL assay 177026. View Source
- [3] Bruneau P, Delvare C, Edwards MP, McMillan RM. Indazolinones, a new series of redox-active 5-lipoxygenase inhibitors with built-in selectivity and oral activity. J Med Chem. 1991 Mar;34(3):1028-36. SAR Table 1 (N-2 substitution dramatically modulates 5-LPO potency). View Source
